molecular formula C13H18N2OS B2871418 N-(3-methoxyphenyl)piperidine-1-carbothioamide CAS No. 501077-56-1

N-(3-methoxyphenyl)piperidine-1-carbothioamide

Cat. No. B2871418
M. Wt: 250.36
InChI Key: LCYBFYULQKNLTB-UHFFFAOYSA-N
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Description

“N-(3-methoxyphenyl)piperidine-1-carbothioamide” is a chemical compound with the molecular formula C13H18N2OS. It is used for research purposes. It has been identified as a potent and selective antagonist for the Neuropeptide Y Y2 receptor (Y2R) .

Scientific Research Applications

Analytical Profiling in Toxicology One application of N-(3-methoxyphenyl)piperidine-1-carbothioamide and related compounds is in analytical toxicology. They have been characterized and analyzed using various methods like gas chromatography, mass spectrometry, and liquid chromatography for determination in biological matrices such as blood, urine, and vitreous humor. This application is crucial for identifying and quantifying these compounds in forensic and clinical toxicology studies (De Paoli et al., 2013).

Conformational Analysis in Drug Design The compound's structure has been utilized in conformational analysis, which is significant in the design of new drugs, particularly as H3-receptor antagonists. Studies involving the molecular mechanics approach and X-ray crystallography provide insights into the compound's conformation, aiding in the development of therapeutics (Plazzi et al., 1997).

Crystal Structure Studies Detailed crystal structure studies of compounds similar to N-(3-methoxyphenyl)piperidine-1-carbothioamide have been conducted. These studies provide essential information about molecular interactions and structures, which are crucial for understanding the compound's properties and potential applications (Kumara et al., 2017).

Antimicrobial and Anticancer Research Compounds structurally related to N-(3-methoxyphenyl)piperidine-1-carbothioamide have been explored for their potential in antimicrobial and anticancer applications. The synthesis, characterization, and biological investigation of these compounds, including their interactions with DNA, have shown promising results in this field, potentially leading to new treatments (Mohanraj & Ponnuswamy, 2018).

Pharmacological Profiles and PET Imaging These compounds have been investigated for their pharmacological profiles, especially as ligands for the glutamate NMDA receptor. They have also been explored in the development of PET radiotracers for studying cannabinoid receptors, which is significant for medical imaging and diagnostics (Katoch-Rouse et al., 2003).

properties

IUPAC Name

N-(3-methoxyphenyl)piperidine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2OS/c1-16-12-7-5-6-11(10-12)14-13(17)15-8-3-2-4-9-15/h5-7,10H,2-4,8-9H2,1H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYBFYULQKNLTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=S)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)piperidine-1-carbothioamide

Citations

For This Compound
3
Citations
SBB Prasad, S Mysore, CSA Raj… - Current Bioactive …, 2020 - ingentaconnect.com
Background: Novel carboxamides and thioureas of 2,3-dihydro-5,6-dimethoxy-2-((piperidin- 4-yl)methyl) inden-1-one were synthesized and their potential anticholinesterase activities …
K Vinaya, CV Kavitha, DS Prasanna… - Chemical Biology & …, 2012 - Wiley Online Library
A series of novel 2‐(4‐(2,4‐dimethoxybenzoyl)phenoxy)‐1‐(4‐(3‐(piperidin‐4‐yl)propyl) piperidin‐1‐yl)ethanone derivatives 9(a–e) and 10(a–g) were synthesized and characterized …
BV Varun, KR Prabhu - RSC advances, 2013 - pubs.rsc.org
A novel, user-friendly, and convenient method for the synthesis of trisubstituted thioureas of arylamines is presented, for the first time, using in situ generated dithiocarbamates of …
Number of citations: 11 0-pubs-rsc-org.brum.beds.ac.uk

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